Indolin-3-one hydrochloride
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Overview
Description
Indolin-3-one hydrochloride is a compound that features an indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring. This compound is of significant interest due to its presence in various natural products and synthetic pharmaceuticals. Indolin-3-one derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
Indolin-3-one hydrochloride can be synthesized through several methods. One common approach involves the palladium-catalyzed intramolecular deacetylative dearomatization of 3-acetoxyindoles. This reaction yields tetracyclic indolin-3-ones with C2-quaternary stereocenters under mild conditions . Another method involves the copper-catalyzed oxidative dimerization of 2-aryl indoles, followed by cross-addition with indoles, to produce C2-tetrasubstituted indolin-3-ones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition-metal catalysts, such as palladium and copper, is common in these processes due to their efficiency in facilitating the necessary chemical transformations.
Chemical Reactions Analysis
Types of Reactions
Indolin-3-one hydrochloride undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the indolin-3-one core to produce different derivatives with altered biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include palladium and copper catalysts, carboxylic acids, hydrogen peroxide, and aryl halides. Reaction conditions are typically mild, with reactions often conducted at room temperature to ensure high selectivity and yield.
Major Products
Major products formed from these reactions include C2-acyloxy indolin-3-ones, nucleophilic 2-monoarylated indole-3-ones, and various substituted indolin-3-one derivatives. These products are valuable intermediates in the synthesis of more complex molecules.
Scientific Research Applications
Indolin-3-one hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex heterocyclic compounds and natural products.
Industry: Indolin-3-one derivatives are used in the development of pharmaceuticals and as building blocks in organic synthesis.
Mechanism of Action
The mechanism of action of indolin-3-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, certain derivatives inhibit kinase families, which play a crucial role in cell signaling and cancer progression . The compound’s ability to undergo various chemical transformations allows it to modulate different biological pathways, making it a versatile tool in drug discovery.
Comparison with Similar Compounds
Similar Compounds
Compounds similar to indolin-3-one hydrochloride include:
Oxoindolin-2-one derivatives: These compounds share a similar indole core structure and exhibit comparable biological activities.
Indole derivatives: Various indole derivatives, such as N-arylsulfonyl-3-acetylindole, possess similar chemical properties and biological activities.
Uniqueness
This compound is unique due to its ability to form C2-quaternary stereocenters and its versatility in undergoing various chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in the development of new therapeutic agents.
Properties
Molecular Formula |
C8H8ClNO |
---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
1,2-dihydroindol-3-one;hydrochloride |
InChI |
InChI=1S/C8H7NO.ClH/c10-8-5-9-7-4-2-1-3-6(7)8;/h1-4,9H,5H2;1H |
InChI Key |
MBLNODBRHFWCTM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C2=CC=CC=C2N1.Cl |
Origin of Product |
United States |
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